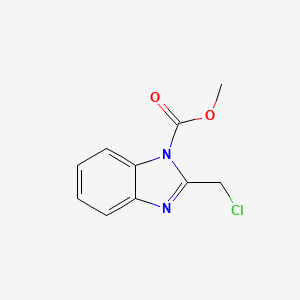
(2-Methoxyphenyl)cyanamide
Overview
Description
(2-Methoxyphenyl)cyanamide is an organic compound with the chemical structure CH₃OC₆H₄CN₂ and the molecular formula C₈H₈N₂O . It is a white crystalline solid characterized by the presence of a benzene ring substituted with a methoxy group and a cyanamide group. The compound has a melting point of 95-99°C and a boiling point of 350°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methoxyphenyl)cyanamide can be synthesized through various methods. One common approach involves the treatment of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the iron-mediated desulfurization of isothiocyanates, which involves nucleophilic addition and desulfurization under mild conditions .
Industrial Production Methods: Industrial production of cyanamides often involves the dilution of cyanamide with water, followed by the addition of methyl chloroformate and regulation of the pH with sodium hydroxide. The reaction is catalyzed by a phase transfer catalyst at a controlled temperature .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyphenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanamide group to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenyl cyanamides, amines, and oxides .
Scientific Research Applications
(2-Methoxyphenyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic compounds and as a precursor in organic synthesis.
Medicine: Research explores its use in developing pharmaceuticals with various therapeutic effects.
Industry: It is utilized in the production of polymers and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)cyanamide involves its unique nitrogen-carbon-nitrogen (NCN) connectivity. The nitrile-substituted amino group exhibits dual reactivity, acting as both a nucleophile and an electrophile . This duality allows the compound to participate in various chemical reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
- 2-Methoxyphenyl isocyanate
- 2-Methoxyphenylamine
- 2-Methoxyphenylacetonitrile
Comparison: (2-Methoxyphenyl)cyanamide is unique due to its cyanamide group, which imparts distinct reactivity compared to other similar compounds. For instance, 2-Methoxyphenyl isocyanate primarily undergoes reactions typical of isocyanates, while 2-Methoxyphenylamine and 2-Methoxyphenylacetonitrile exhibit different reactivity patterns due to the presence of amine and nitrile groups, respectively .
Properties
IUPAC Name |
(2-methoxyphenyl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-5-3-2-4-7(8)10-6-9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHNCFFNFXYQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485535 | |
| Record name | (2-methoxyphenyl)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65195-61-1 | |
| Record name | (2-methoxyphenyl)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B3022333.png)



![Methyl 3-{[(chloroacetyl)amino]methyl}benzoate](/img/structure/B3022339.png)







![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)
![3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3022354.png)
